molecular formula C9H17NOS B14371458 5-Ethyl-6-propan-2-ylthiomorpholin-3-one

5-Ethyl-6-propan-2-ylthiomorpholin-3-one

Cat. No.: B14371458
M. Wt: 187.30 g/mol
InChI Key: GCKCSDQIANYDMU-UHFFFAOYSA-N
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Description

5-Ethyl-6-propan-2-ylthiomorpholin-3-one is an organic compound with a unique structure that includes a morpholine ring substituted with ethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-propan-2-ylthiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of morpholine with ethyl and isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: Morpholine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form 5-ethylmorpholine.

    Step 2: The 5-ethylmorpholine is then reacted with isopropyl bromide under similar conditions to introduce the isopropyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-propan-2-ylthiomorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used to introduce new substituents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

5-Ethyl-6-propan-2-ylthiomorpholin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-propan-2-ylthiomorpholin-3-one involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethylmorpholine: Lacks the isopropyl group, making it less sterically hindered.

    6-Isopropylmorpholine: Lacks the ethyl group, resulting in different chemical properties.

    Thiomorpholine: The parent compound without any alkyl substitutions.

Uniqueness

5-Ethyl-6-propan-2-ylthiomorpholin-3-one is unique due to the presence of both ethyl and isopropyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

5-ethyl-6-propan-2-ylthiomorpholin-3-one

InChI

InChI=1S/C9H17NOS/c1-4-7-9(6(2)3)12-5-8(11)10-7/h6-7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

GCKCSDQIANYDMU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(SCC(=O)N1)C(C)C

Origin of Product

United States

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